molecular formula C21H15ClN2O3 B2525142 N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883962-35-4

N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Cat. No.: B2525142
CAS No.: 883962-35-4
M. Wt: 378.81
InChI Key: BSZAYSRNOCQEDG-UHFFFAOYSA-N
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Description

The compound N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide features a dihydroquinolinone core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 1, and a furan-2-carboxamide moiety at position 2.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-24-16-6-3-2-5-15(16)19(25)18(13-8-10-14(22)11-9-13)20(24)23-21(26)17-7-4-12-27-17/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZAYSRNOCQEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a quinoline core fused with a furan ring and a carboxamide functional group, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The general synthetic route includes:

  • Preparation of the Quinoline Core : Initial formation of the quinoline structure through cyclization reactions.
  • Introduction of Substituents : Adding functional groups such as the 4-chlorophenyl and furan moieties.
  • Formation of the Carboxamide : Finalizing the structure by attaching the carboxamide group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines, leading to inhibited proliferation.
  • Induction of Apoptosis : Mechanistic studies suggest that it may activate caspases and increase reactive oxygen species (ROS) levels, which are critical for apoptosis induction .

The biological activity of this compound is mediated through several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell growth and survival.
  • Modulation of Signaling Pathways : The compound can alter key signaling pathways that regulate cell cycle progression and apoptosis.
  • Interaction with Microtubules : Similar quinolone derivatives have demonstrated effects on microtubule dynamics, disrupting normal mitotic processes .

Case Studies

A notable case study involved testing the compound against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer). The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Cell LineIC50 (µM)Mechanism
A5490.85Apoptosis induction via ROS generation
MCF71.81G2/M phase arrest
SKOV30.90Microtubule disruption

Research Findings

Recent findings from various studies emphasize the following points regarding this compound:

  • Cytotoxicity : Demonstrated potent cytotoxic effects against multiple cancer types with low toxicity towards normal cells .
  • Synergistic Effects : When combined with other anticancer agents, it showed enhanced efficacy, suggesting potential for combination therapies .
  • Molecular Docking Studies : Computational studies indicate strong binding affinity to targets involved in cancer progression, supporting its role as a lead compound for further development .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide exhibit notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These results suggest potential for development as an antimicrobial agent, particularly in treating resistant strains .

Antiviral Activity

The antiviral potential of this compound has been explored, with studies suggesting it may inhibit viral replication through interference with viral enzymes or host cell receptors. The specific mechanisms remain under investigation, but initial findings indicate effectiveness against certain viral pathogens .

Anticancer Properties

Emerging research has highlighted the anticancer potential of this compound. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Notably, it has demonstrated activity against:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These findings underscore its potential as a lead compound for new anticancer therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition of Mycobacterium smegmatis, suggesting its potential role as an antituberculosis agent. The compound exhibited a MIC value of 8 µg/mL, indicating strong activity against this pathogen .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, the compound was tested for its effects on neuronal excitability and pain modulation. Results indicated that blocking NaV1.8 sodium channels led to a significant reduction in pain responses in animal models, highlighting its therapeutic potential for neuropathic pain management.

Comparison with Similar Compounds

Structural Analogs from the 4-Oxo-1,4-dihydroquinolin-2-yl Family

describes several N-substituted 4-oxo-1,4-dihydroquinolin-2-yl amides, including:

  • N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h)
  • N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide (3i)
  • N-(2-Amino-4-oxo-1,4-dihydroquinolin-2-yl)propanamide (4a)

Key Comparisons:

Property Target Compound 3h/3i (Long Alkyl Chains) 4a/4b/4c (Amino-Substituted)
Substituent Furan-2-carboxamide Tetradecanamide/Hexadecanamide Propanamide/Butanamide
Melting Point Not reported >250°C >250°C
Lipophilicity Moderate (furan ring) High (long alkyl chains) Low to moderate (short chains)
Spectral Data Not provided IR, NMR, MS confirmed IR, NMR, MS confirmed

In contrast, the amino-substituted analogs (4a–4d) may exhibit enhanced hydrogen-bonding interactions due to their amine groups, which could influence binding affinity in biological systems .

Derivatives with Phenethyl and Nitro Substituents

details the synthesis of N-methyl-N-(4-nitrophenethyl)-4-oxo-1,4-dihydroquinoline-2-carboxamide (Compound 11) and related intermediates.

Key Comparisons:

Property Target Compound Compound 11 (Nitro Phenethyl)
Aryl Substituent 4-Chlorophenyl 4-Nitrophenethyl
Functional Groups Furan-2-carboxamide Carboxamide + nitro group
Synthetic Yield Not reported High (e.g., 97.4% for intermediates)
Bioactivity Hypothesized enzyme inhibition Nitro groups often serve as prodrug motifs

The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions in binding pockets compared to the nitro group in Compound 11. Nitro groups are typically metabolized in vivo to amines, suggesting divergent pharmacokinetic profiles .

Dihydropyridine Derivatives with Thioether and Cyano Groups

highlights 1,4-dihydropyridines such as AZ331 and AZ257, which contain thioether linkages and cyano substituents.

Key Comparisons:

Property Target Compound AZ331/AZ257 (Dihydropyridines)
Core Structure Dihydroquinolinone 1,4-Dihydropyridine
Key Substituents Furan-2-carboxamide Thioether, cyano, methoxy
Electronic Effects Electron-withdrawing (Cl, furan) Electron-deficient (CN, S)
Bioactivity Potential kinase inhibition Calcium channel modulation

While the core structures differ, both classes feature planar aromatic systems and electron-withdrawing groups. The thioether in AZ331/AZ257 may confer redox activity, whereas the furan carboxamide in the target compound could stabilize π-π stacking interactions .

Thiazole-Based Sulfonamide Derivatives

discusses thiazole derivatives like 21a , which incorporate a 4-chlorophenyl group and sulfonamide moiety.

Key Comparisons:

Property Target Compound Compound 21a (Thiazole-Sulfonamide)
Core Structure Dihydroquinolinone Thiazole ring
Chlorophenyl Group Position 3 on quinolinone Position 4 on thiazole
Solubility Moderate (carboxamide) High (sulfonamide)

The sulfonamide group in 21a likely enhances solubility compared to the target compound’s furan carboxamide.

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